molecular formula C27H31N5O2S B14025453 N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14025453
M. Wt: 489.6 g/mol
InChI Key: GWMBPMUFLFJILW-PXDATVDWSA-N
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Description

N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic pyrrolo[2,3-d]pyrimidine derivative characterized by a stereochemically defined piperidine scaffold (3S,4R configuration), a benzyl group at the piperidine N1 position, a methyl group at C4, and a tosyl (p-toluenesulfonyl) group at the pyrrolo-pyrimidine N7 position. The compound’s molecular formula is C27H31N5O2S, with a molecular weight of 489.63 g/mol . The tosyl group is often employed as a protective moiety during synthesis, as evidenced by its removal in intermediates for JAK inhibitors like tofacitinib .

Properties

Molecular Formula

C27H31N5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25-/m1/s1

InChI Key

GWMBPMUFLFJILW-PXDATVDWSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Intermediate: 1-Benzyl-4-methylpiperidin-3-amine Derivatives

The synthesis begins with the preparation of the piperidine moiety, a key intermediate:

  • Benzylation of 4-methylpyridine: 4-methylpyridine is reacted with benzyl chloride in acetone at elevated temperature (90°C) for several hours to yield benzyl pyridinium chloride salt with high yield (~90%).
  • Reduction to tetrahydropyridine: The benzyl pyridinium salt is reduced using sodium borohydride in ethanol-water mixture at 0-10°C, producing 1-benzyl-1,2,3,4-tetrahydro-4-methylpyridine.
  • Epoxidation: The tetrahydropyridine is converted to the corresponding epoxide using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperature (0-5°C), followed by stirring at room temperature for 2-3 hours. This step yields the oxirane intermediate in 85-90% yield.
  • Ring opening with sodium azide: The epoxide is opened by sodium azide in acetic acid-water mixture, generating a mixture of azido alcohol regioisomers (trans 4-azido-1-benzyl-4-methylpiperidin-3-ol and trans 3-azido-1-benzyl-4-methylpiperidin-4-ol) with an overall yield of about 85%.
  • Reduction of azide to amine: The azide mixture undergoes Staudinger reaction with triphenylphosphine in toluene at 100°C to yield the corresponding amine intermediates.

These steps establish the stereochemically defined piperidine ring functionalized with benzyl and methyl groups, essential for subsequent coupling reactions.

Construction of the Pyrrolo[2,3-d]pyrimidine Core and Tosylation

  • The pyrrolo[2,3-d]pyrimidine core is prepared or obtained as 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
  • The tosyl group (p-toluenesulfonyl) is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine ring to enhance reactivity by electron-withdrawing effects, facilitating nucleophilic substitution at the 4-position.
  • Tosylation is crucial as it reduces the electron density on the pyrrolopyrimidine ring, increasing the electrophilicity of the 4-chloro substituent, thus improving the substitution reaction yield and rate.

Nucleophilic Substitution to Form the Target Compound

  • The key coupling involves reacting the piperidine amine intermediate with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine under alkaline aqueous conditions.
  • Typically, potassium carbonate is used as the base in purified water, and the reaction is heated to 90-100°C to promote nucleophilic aromatic substitution, yielding N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a wet cake.
  • The product is then purified by filtration, washing, and drying under vacuum.

Optional Deprotection and Further Transformations

  • In some synthetic routes, debenzylation of the piperidine nitrogen is performed using palladium catalysts and pivalic acid to remove the benzyl protecting group, yielding the corresponding free amine derivative.
  • Hydrolysis of the tosyl group under alkaline conditions (e.g., sodium hydroxide solution at 95-100°C) can convert the tosylated compound to the non-tosylated pyrrolo[2,3-d]pyrimidine amine derivative.
  • These steps provide flexibility in accessing related compounds or intermediates for further pharmaceutical development.

Summary Table of Key Reaction Steps and Conditions

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Benzylation of 4-methylpyridine Benzyl chloride, acetone, 90°C, 3-4 h ~90 Forms benzyl pyridinium chloride salt
2 Reduction to tetrahydropyridine Sodium borohydride, EtOH:H2O (9:1), 0-10°C, 16 h ~73 Produces 1-benzyl-1,2,3,4-tetrahydro-4-methylpyridine
3 Epoxidation of tetrahydropyridine m-CPBA, DCM, 0-5°C then 25-30°C, 2-3 h 85-90 Epoxide intermediate formed with high selectivity
4 Epoxide ring opening with sodium azide NaN3, acetic acid:water (6:4), RT, overnight ~85 Mixture of regioisomeric azido alcohols
5 Azide reduction (Staudinger reaction) Triphenylphosphine, toluene, 100°C, 10 h High Yields piperidine amine intermediate
6 Nucleophilic substitution on 4-chloro-7-tosylpyrrolopyrimidine K2CO3, water, 90-100°C Good Forms this compound
7 Optional tosyl group hydrolysis NaOH aqueous solution, 95-100°C Good Converts tosylated to non-tosylated pyrrolopyrimidine amine
8 Optional debenzylation Pd catalyst, pivalic acid High Removes benzyl protecting group

Research Findings and Notes

  • The tosyl group at the 7-position significantly enhances the nucleophilic substitution efficiency due to its strong electron-withdrawing and conjugative effects. Without this group, the substitution is slower and lower yielding.
  • The epoxidation and azide ring-opening steps are critical for introducing the stereochemistry and functional groups on the piperidine ring, which are essential for biological activity and further synthetic transformations.
  • The described preparation methods are consistent with those reported in medicinal chemistry literature related to tofacitinib and its impurities, indicating the compound’s relevance in pharmaceutical research.
  • The overall synthetic route is adaptable, allowing for the preparation of various stereoisomers and analogs by modifying the piperidine substituents or the pyrrolopyrimidine core.

Chemical Reactions Analysis

Types of Reactions

N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo-Pyrimidine Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 7-Tosyl, N-methyl, (3S,4R)-piperidine C27H31N5O2S 489.63 Tosyl protective group; chiral piperidine
N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Bromophenyl at N4 C12H10BrN4 289.01 Halogenated aryl group; no piperidine
N4-(3-Methylaniline)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Methylphenyl at N4 C13H13N4 225.11 Alkyl-substituted aryl; simpler structure
2-Chloro-N-methyl analog (CAS 923036-25-3) 2-Chloro, N-methyl, (3R,4R)-piperidine C20H24ClN5 369.89 Chloro substituent; altered stereochemistry

Key Observations :

  • The target compound’s tosyl group increases steric bulk and hydrophobicity compared to halogenated or alkylated analogs.
  • Stereochemistry (3S,4R vs. 3R,4R in ) significantly impacts biological activity and synthetic pathways. For example, the (3R,4R)-configured intermediate is a precursor to tofacitinib .

Piperidine-Modified Analogues

Compound Name Piperidine Substituents Molecular Formula Key Differences Reference
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine No tosyl group C20H25N5 Tosyl-free intermediate; used in JAK inhibitor synthesis
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3S,4S stereoisomer C27H31N5O2S Stereoisomerism alters 3D conformation and reactivity

Key Observations :

  • Removal of the tosyl group (as in ) reduces molecular weight by ~158 g/mol and is critical for generating bioactive intermediates .
  • Stereoisomerism (3S,4R vs. 3S,4S) affects crystallization behavior and interaction with chiral receptors, as seen in differing storage conditions: the 3S,4R isomer requires room temperature storage, while the 3S,4S isomer is stored at 2–8°C .

Key Observations :

  • The target compound’s synthesis employs mild alkaline conditions , favoring high yields (81–94%) and scalability .
  • Pd-catalyzed reactions () are efficient for aryl amination but require costly catalysts.

Physicochemical Properties

Compound Name LogP (Predicted) Solubility Stability Reference
Target Compound ~4.8 (estimated) Low (tosyl hydrophobicity) Stable at room temperature
2-Chloro Analog (CAS 923036-25-3) 4.77 Moderate in DCM Sensitive to light/moisture
Tosyl-Free Intermediate (CAS 477600-73-0) ~3.5 Higher aqueous solubility Requires inert atmosphere

Key Observations :

  • The tosyl group in the target compound reduces aqueous solubility, necessitating organic solvents for handling.
  • Chloro analogs exhibit comparable LogP but improved stability due to reduced steric hindrance .

Biological Activity

N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, featuring a piperidine ring, a pyrimidine core, and a tosyl group. The molecular formula is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S with a molecular weight of 335.45 g/mol.

PropertyValue
Molecular FormulaC20H25N5O4S
Molecular Weight335.45 g/mol
Purity98%
CAS Number1252883-90-1

The primary biological activity of this compound is attributed to its role as a JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. Inhibition of JAKs disrupts these signaling pathways, leading to reduced inflammation and immune response.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown efficacy in various conditions:

  • Rheumatoid Arthritis : As an immunosuppressive agent, it has been studied for its potential to alleviate symptoms by inhibiting inflammatory cytokine signaling.
  • Psoriasis and Atopic Dermatitis : The compound's ability to modulate immune responses makes it a candidate for treating skin disorders characterized by excessive inflammation.
  • Cancer : By inhibiting JAK pathways, it may reduce tumor growth and metastasis in certain cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Tofacitinib : A well-known JAK inhibitor that shares structural similarities with the compound has demonstrated significant clinical benefits in patients with rheumatoid arthritis and ulcerative colitis .
  • In Vitro Studies : Research has shown that derivatives of this compound exhibit potent inhibitory effects on JAK1 and JAK3 enzymes, leading to decreased proliferation of lymphocytes in vitro .
  • Animal Models : In vivo studies have indicated that treatment with JAK inhibitors can lead to significant reductions in disease severity in models of autoimmune diseases .

Safety Profile

While the therapeutic potential is promising, safety profiles must be considered. Common adverse effects associated with JAK inhibitors include increased risk of infections and potential changes in blood lipid levels. Monitoring during therapy is essential.

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